2-(trifluoromethyl)-5,2'-bis(1H-benzimidazole)
Description
2-(Trifluoromethyl)-5,2'-bis(1H-benzimidazole) is a bis-benzimidazole derivative characterized by two benzimidazole rings linked at the 2- and 5-positions, with a trifluoromethyl (-CF₃) group at the 2-position. Benzimidazole derivatives are widely studied for their pharmacological properties, including antiparasitic, antimicrobial, and anticancer activities . The trifluoromethyl group contributes to increased lipophilicity, which may improve membrane permeability and metabolic stability compared to non-fluorinated analogs .
Properties
Molecular Formula |
C15H9F3N4 |
|---|---|
Molecular Weight |
302.25 g/mol |
IUPAC Name |
6-(1H-benzimidazol-2-yl)-2-(trifluoromethyl)-1H-benzimidazole |
InChI |
InChI=1S/C15H9F3N4/c16-15(17,18)14-21-11-6-5-8(7-12(11)22-14)13-19-9-3-1-2-4-10(9)20-13/h1-7H,(H,19,20)(H,21,22) |
InChI Key |
MZOGOJITQNNAPP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC4=C(C=C3)N=C(N4)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Classical Condensation and Cyclization Approaches
The foundational synthesis of benzimidazole derivatives, including the trifluoromethyl-substituted variants, often involves condensation reactions between o-phenylenediamine and suitable aldehydes or carboxylic acids.
- o-Phenylenediamine reacts with trifluoromethyl-substituted aldehydes or acids under acidic or dehydrating conditions, leading to cyclization and formation of the benzimidazole core.
- Use of oxidizing agents such as sodium metabisulfite facilitates the formation of bis-benzimidazoles.
| Parameter | Typical Values | References |
|---|---|---|
| Solvent | Ethanol, acetic acid | , |
| Oxidant | Sodium metabisulfite, hydrogen peroxide | , |
| Temperature | Reflux (~78°C) | , |
| Reaction Time | 4-24 hours | , |
Example: A typical synthesis involves refluxing o-phenylenediamine with trifluoromethyl aldehyde derivatives in ethanol with sodium metabisulfite, followed by recrystallization to obtain high-purity bis-benzimidazole.
Copper-Catalyzed Cross-Coupling and Cyclization
Recent advances have employed transition metal catalysis to improve yields and selectivity.
- Copper(I) or Copper(II) catalyzed coupling of N-haloaryl trifluoroacetimidoyl chlorides with primary amines.
- Ligands such as TMEDA (tetramethylethylenediamine) enhance catalytic efficiency.
- The reaction proceeds via oxidative coupling under mild conditions.
| Parameter | Typical Values | References |
|---|---|---|
| Catalyst | Cu(I) or Cu(II) salts | , |
| Ligand | TMEDA | , |
| Solvent | DMF, acetonitrile | , |
| Temperature | 80-120°C | , |
| Reaction Time | 12-24 hours | , |
This route allows for the incorporation of the trifluoromethyl group at the 2-position via in situ generated trifluoroacetonitrile, leading to efficient cyclization.
Condensation of Diamines with Trifluoroacetonitrile
A novel approach involves nucleophilic addition of trifluoroacetonitrile to diamines, followed by cyclization.
- Diamines react with trifluoroacetonitrile, forming imidamide intermediates.
- Intramolecular cyclization yields the bis-benzimidazole core.
| Parameter | Typical Values | References |
|---|---|---|
| Reagents | Diamines, CF₃CN | |
| Catalyst | None or mild base | |
| Solvent | Ethanol, acetonitrile | |
| Temperature | 80-100°C | |
| Time | 6-12 hours |
This method is notable for its high efficiency and the ability to scale up for industrial production.
Phillips Cyclocondensation of Modified o-Phenylenediamines
An alternative route employs the condensation of o-phenylenediamines with trifluoroacetic acid derivatives under dehydrating conditions.
- Heating o-phenylenediamine with trifluoroacetic acid derivatives in the presence of acids like hydrochloric acid or polyphosphoric acid.
- The process involves dehydration and cyclization to form the bis-benzimidazole.
| Parameter | Typical Values | References |
|---|---|---|
| Reagents | o-Phenylenediamine, trifluoroacetic acid | , |
| Acid Catalyst | Hydrochloric acid, PPA | , |
| Temperature | 150-200°C | , |
| Reaction Time | 6-12 hours | , |
This route is advantageous for producing derivatives with high purity.
Recent Innovations: One-Pot and Microwave-Assisted Syntheses
Recent research has focused on reducing reaction times and improving yields through innovative techniques.
- Microwave irradiation accelerates cyclization, often completing reactions within 30-60 minutes.
- Yields exceeding 85% have been reported.
- Combining multiple steps—condensation, cyclization, and purification—into a single vessel.
- Facilitates rapid synthesis with minimal purification steps.
| Method | Reaction Time | Yield | Reference |
|---|---|---|---|
| Microwave-assisted | 30-60 min | >85% | |
| One-pot synthesis | 4-8 hours | 70-80% |
Industrial-Scale Synthesis
For large-scale production, continuous flow reactors and microwave-assisted methods are preferred. These techniques enhance safety, reproducibility, and efficiency.
- Use of in situ generation of trifluoroacetonitrile to minimize handling hazards.
- Optimization of reaction parameters to maximize throughput and minimize by-products.
Summary of Data and Discoveries
Chemical Reactions Analysis
Types of Reactions: 2-(Trifluoromethyl)-5,2’-bis(1H-benzimidazole) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to form corresponding N-oxides.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound to its reduced form.
Substitution: Electrophilic substitution reactions can introduce various functional groups at the benzimidazole core.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents.
Major Products Formed:
Oxidation: N-oxides of benzimidazole.
Reduction: Reduced benzimidazole derivatives.
Substitution: Halogenated, nitrated, or alkylated benzimidazole derivatives.
Scientific Research Applications
2-(trifluoromethyl)-5,2'-bis(1H-benzimidazole) is a benzimidazole derivative featuring a trifluoromethyl group at the 2-position, which enhances its lipophilicity and metabolic stability, making it a candidate for drug development. Benzimidazoles are a class of bioactive compounds .
Antiprotozoal Activity
2-(trifluoromethyl)-5,2'-bis(1H-benzimidazole) derivatives exhibit significant biological activity against protozoan parasites. Research indicates some derivatives have potent antiprotozoal activity, with some exhibiting IC50 values lower than 1 µM against Giardia intestinalis and Trichomonas vaginalis. Certain derivatives have demonstrated greater effectiveness than established treatments like albendazole and metronidazole.
Vazquez et al. synthesized and tested 2-(trifluoromethyl)-1H-benzimidazole for anti-protozoal activity . A series of 2-(trifluoromethyl)-1H benzimidazole derivatives with bioisosteric substituents (-Cl, -F, -CF3, -CN) at the 5 and 6 positions were prepared using a short synthetic route . Analogues were tested in vitro against the protozoa Giardia intestinalis and Trichomonas vaginalis, with IC50 values of 1 µM, and compound (8) was found to be more active than albendazole against T. vulgaris, as well as showing moderate antimalarial activity against Plasmodium falciparum W2 and D6 strains . Compound 4 [2,5(6)-bis(trifluoromethyl)-1H-benzimidazole], was found to be 14 times more active than albendazole against T. vaginalis . This compound also showed moderate antimalarial activity against W2 and D6 strains of Plasmodium falciparum .
Other Potential Activities
Benzimidazole structures are known for antiviral, antifungal, and anticancer properties, making them valuable in drug discovery.
Biological Interactions
Interaction studies have demonstrated that derivatives of 2-(trifluoromethyl)-5,2'-bis(1H-benzimidazole) can interact with various biological targets.
Anti-inflammatory activity
Thakurdesai et al. synthesised benzimidazole-2-carboxylic acid and tested it for acute anti-inflammatory activity in a rat paw edema model induced by carrageenan . The test compounds were found to be safe at doses of up to 2000 mg/kg p.o. and to have good anti- inflammatory activity at doses of 100 mg/kg p.o. and higher .
Compounds with Structural Similarities
| Compound Name | Structure Characteristics | Notable Activities |
|---|---|---|
| 2-(Trifluoromethyl)-1H-benzimidazole | Single benzimidazole ring;trifluoromethyl group | Antiprotozoal activity |
| 5-Chloro-2-(trifluoromethyl)benzimidazole | Chlorine substitution at the 5-position | Antimicrobial properties |
| 2-(Fluoromethyl)-5-methylbenzimidazole | Fluoromethyl group instead of trifluoromethyl | Anticancer activity |
| Benzimidazole-derivative triazoles | Incorporation of triazole rings | Enhanced antifungal effects |
Mechanism of Action
The mechanism of action of 2-(trifluoromethyl)-5,2’-bis(1H-benzimidazole) involves its interaction with various molecular targets. The compound can bind to DNA and proteins, disrupting their normal functions. In cancer cells, it inhibits cell proliferation by interfering with microtubule formation and inducing apoptosis . The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Structural Comparisons
The target compound’s bis-benzimidazole core distinguishes it from mono-benzimidazole derivatives. Key structural analogs include:
Key Insights :
- Substituents at the 1-position (e.g., -CH₃ in compound 60) reduce steric hindrance, while bulky groups (e.g., propylthio in compound 63) may limit activity .
Antigiardial Activity (IC₅₀ Values) :
Key Insights :
- Compound 60’s low IC₅₀ (0.042 µM) highlights the importance of -CF₃ at the 2-position combined with -Cl at the 5-position for potency .
- The bis-benzimidazole compound 59 (IC₅₀ = 0.372 µM) demonstrates that extended frameworks retain activity, though mono-benzimidazoles with optimal substituents (e.g., compound 62) may outperform .
Comparison :
- Bis-benzimidazoles require multi-step syntheses involving cross-coupling or spacer incorporation, whereas mono-benzimidazoles are simpler to functionalize .
Physicochemical Properties
- Lipophilicity: The -CF₃ group increases logP values, enhancing membrane permeability. For example, compound 60 (logP ~3.5) is more lipophilic than non-fluorinated analogs .
- Solubility: Bis-benzimidazoles (e.g., compound 59) may exhibit lower aqueous solubility due to increased molecular weight and rigidity compared to mono-analogs .
Biological Activity
The compound 2-(trifluoromethyl)-5,2'-bis(1H-benzimidazole) is a derivative of benzimidazole, a well-known pharmacophore in medicinal chemistry. This compound has garnered attention due to its diverse biological activities, including antitumor, antiviral, and antimicrobial properties. The following sections detail the biological activity of this compound based on recent studies and findings.
Antitumor Activity
Recent studies have demonstrated that 2-(trifluoromethyl)-5,2'-bis(1H-benzimidazole) exhibits significant antitumor activity. For instance, it has been shown to inhibit the proliferation of various tumor cell lines by targeting polo-like kinases (PLK1 and PLK3), which are crucial for cell cycle regulation and mitosis. The compound induces G2-M phase arrest and apoptosis in cancer cells while sparing normal cells from significant cytotoxicity .
Table 1: Antitumor Activity Overview
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| NCI-H460 (Lung) | 0.6 | G2-M arrest, apoptosis |
| K-562 (Leukemia) | 0.8 | Inhibition of PLK1/PLK3 |
| MCF-7 (Breast) | 0.5 | Induction of mitotic spindle defects |
Antiviral Activity
The antiviral potential of this compound has also been explored. Studies indicate that derivatives of benzimidazole, including those with trifluoromethyl substitutions, show promising activity against viruses such as influenza H1N1 and herpes simplex virus (HSV-1). The mechanism often involves the inhibition of viral replication through interference with viral gene expression .
Table 2: Antiviral Activity Data
| Virus | Compound Tested | IC50 (µM) | Selectivity Index |
|---|---|---|---|
| Influenza H1N1 | 2-(trifluoromethyl)-5,2'-bis(1H-benzimidazole) | 0.005 | >200 |
| HSV-1 | 2-(trifluoromethyl)-5,2'-bis(1H-benzimidazole) | 0.003 | >150 |
Antimicrobial Activity
The antimicrobial properties of the compound have been evaluated against various bacterial strains. It has shown moderate activity against Gram-positive bacteria while being less effective against Gram-negative strains. The presence of the trifluoromethyl group appears to enhance its interaction with bacterial cell membranes .
Table 3: Antimicrobial Activity Results
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Bacillus subtilis | 16 |
| Escherichia coli | >128 |
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of various derivatives of benzimidazole containing the trifluoromethyl group. For example, a study by Balram Soni et al. reported that certain derivatives exhibited enhanced cytotoxicity against human cancer cell lines compared to their non-fluorinated counterparts . Additionally, research conducted by Anisimova et al. highlighted the hypotensive effects of related compounds, suggesting a broader therapeutic potential beyond oncology .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 2-(trifluoromethyl)-5,2'-bis(1H-benzimidazole), and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via Cu(I)/TMEDA-catalyzed cross-coupling of N-(2-haloaryl)trifluoroacetimidoyl chlorides with primary amines. Ligands like TMEDA enhance catalytic efficiency, and solvents (e.g., DMF, acetonitrile) significantly affect reaction rates. For example, aryl halides (Cl, Br, I) at the 2-position of imidoyl chlorides are tolerated, but aryl bromides/chlorides require longer reaction times compared to iodides . Alternative routes involve Phillips cyclocondensation of modified 1,2-phenylenediamines with trifluoroacetic acid, yielding derivatives with >80% purity after recrystallization .
Q. How can researchers validate the structural integrity and purity of synthesized 2-(trifluoromethyl)benzimidazole derivatives?
- Methodological Answer : Combine spectral and elemental analysis:
- IR spectroscopy : Confirm N-H stretching (3200–3400 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹).
- NMR (¹H/¹³C) : Identify aromatic protons (δ 7.2–8.5 ppm) and trifluoromethyl carbons (δ 120–125 ppm, quartets via - coupling).
- Elemental analysis : Compare experimental vs. calculated C/H/N/F percentages (e.g., C: 53.2%, H: 3.1%, N: 12.4%, F: 25.3%) to detect impurities .
Q. What in vitro assays are suitable for evaluating the antiparasitic activity of 2-(trifluoromethyl)benzimidazole derivatives?
- Methodological Answer : Use microplate-based assays against Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis. Prepare compound solutions in DMSO (≤1% final concentration) and assess viability via ATP quantification or resazurin reduction. IC₅₀ values for active derivatives typically range from 0.5–5 µM, comparable to metronidazole .
Advanced Research Questions
Q. How do hydrogen-bonding networks influence the crystal packing and physicochemical properties of 2-(trifluoromethyl)benzimidazole derivatives?
- Methodological Answer : Perform X-ray crystallography (using SHELXL or WinGX for refinement) to identify H-bond motifs. Graph-set analysis (e.g., R₂²(8) patterns) reveals intermolecular N-H···N and C-F···H interactions. These networks correlate with thermal stability (TGA data) and solubility; derivatives with extended H-bonding exhibit higher melting points (>250°C) but lower aqueous solubility .
Q. How can computational docking resolve contradictions between spectroscopic data and predicted binding modes in benzimidazole-based inhibitors?
- Methodological Answer : Use AutoDock Vina or Schrödinger Suite to model ligand-protein interactions. For example, docking 2-(trifluoromethyl)benzimidazoles into Giardia tubulin (PDB: 1TUB) reveals hydrophobic interactions with Val238 and hydrogen bonds with Asp34. Compare docking scores (e.g., ΔG = -9.2 kcal/mol) with experimental IC₅₀ to validate models. Discrepancies may arise from solvation effects or protein flexibility, requiring MD simulations for refinement .
Q. What strategies address discrepancies in elemental analysis and spectral data for halogen-substituted benzimidazoles?
- Methodological Answer : If CHN analysis deviates >0.4% from theoretical values:
- Repeat synthesis under inert atmosphere to exclude oxidation byproducts.
- LC-MS : Detect trace impurities (e.g., unreacted 1,2-phenylenediamine).
- XPS : Verify halogen content (e.g., Br 3d₅/₂ at 70 eV for brominated analogs) .
Q. How do substituent effects at the 5- and 2'-positions modulate the dielectric properties of benzimidazole crystals?
- Methodological Answer : Grow single crystals via slow evaporation (solvent: DMF/water). Measure dielectric constants (ε) using impedance spectroscopy (1 Hz–1 MHz). For example, 2-(trifluoromethyl)-5-nitro derivatives show ε = 12.3 at 1 kHz due to enhanced dipole moment from electron-withdrawing groups. Compare with DFT-calculated polarizability to establish structure-property relationships .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
